5-Amino-2-pyridinol hydrochloride
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Overview
Description
5-Amino-2-pyridinol hydrochloride is a useful research compound. Its molecular formula is C5H7ClN2O and its molecular weight is 146.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic and Synthetic Applications
Studies have shown the importance of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, highlighting the versatile applications of pyridine derivatives in medicinal and pharmaceutical industries. The application of diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, demonstrates the wide range of synthetic strategies that can be employed to develop lead molecules with significant bioavailability (Mehul P. Parmar et al., 2023, ACS Omega).
Anticorrosion Properties
Research into quinoline derivatives, which share structural similarities with pyridine compounds, has revealed their effectiveness as anticorrosive materials. These studies suggest the potential of pyridine derivatives in protecting metallic surfaces against corrosion, offering insights into the development of new materials with enhanced durability (C. Verma et al., 2020, Surfaces and Interfaces).
Drug Discovery and Biological Applications
The pharmacophore design of kinase inhibitors with imidazole scaffolds, closely related to pyridine, underlines the critical role of such compounds in developing selective inhibitors for various biological targets. This research exemplifies the potential of pyridine derivatives in creating therapeutic agents for diseases like inflammation and cancer (T. Scior et al., 2011, Current Medicinal Chemistry).
Analytical and Detection Applications
The detailed review on the analysis of heterocyclic aromatic amines, including pyridine derivatives, highlights the advancements in analytical methodologies for detecting carcinogens in food, biological matrices, and environmental samples. This reflects the critical role of pyridine derivatives in understanding and mitigating health risks associated with carcinogenic compounds (S. F. Teunissen et al., 2010, Journal of Chromatography B).
Safety and Hazards
The safety information available indicates that 5-Amino-2-pyridinol hydrochloride may be harmful if swallowed and may cause eye irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Mechanism of Action
Target of Action
It’s structurally similar to pyridoxine , a form of Vitamin B6, which is an essential nutrient required for normal functioning of many biological systems within the body .
Mode of Action
Pyridoxine, a structurally similar compound, is converted to pyridoxal 5-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid .
Biochemical Pathways
Pyridoxine, a structurally similar compound, is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (gaba) .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant .
Result of Action
Pyridoxine, a structurally similar compound, is used medically for the treatment of vitamin b6 deficiency and for the prophylaxis of isoniazid-induced peripheral neuropathy .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
Properties
IUPAC Name |
5-amino-1H-pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c6-4-1-2-5(8)7-3-4;/h1-3H,6H2,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKAWAGRLDMKNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370498 |
Source
|
Record name | 5-Aminopyridin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117865-72-2 |
Source
|
Record name | 5-Aminopyridin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 117865-72-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.